molecular formula C15H18O3 B143136 rac-Irofulven CAS No. 187277-46-9

rac-Irofulven

Katalognummer: B143136
CAS-Nummer: 187277-46-9
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: NICJCIQSJJKZAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

rac-Irofulven undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

rac-Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound’s ability to target DNA and protein makes it particularly effective against cancer cells with impaired DNA repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Rac-Irofulven, a derivative of the naturally occurring compound illudin S, is part of a new class of anticancer agents known as acylfulvenes. This compound has gained attention for its unique mechanism of action, which involves the covalent binding to DNA and subsequent inhibition of DNA synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various cancer types, and relevant clinical studies.

This compound exhibits its antitumor effects primarily through the following mechanisms:

  • Covalent Binding to DNA : this compound binds to DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. This action triggers cellular stress responses and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes programmed cell death by activating apoptotic pathways, which is critical in eliminating cancerous cells .
  • Inhibition of DNA Synthesis : By interfering with the DNA replication machinery, this compound effectively halts the proliferation of cancer cells .

Efficacy in Cancer Treatment

This compound has shown promise in treating various types of cancers, including:

  • Metastatic Renal Cell Carcinoma : A Phase II clinical trial involving 20 patients demonstrated that while no objective responses were observed, some disease stabilizations occurred. The treatment regimen consisted of administering 11 mg/m² daily for five consecutive days .
  • Broad Spectrum Activity : Preclinical studies indicate that this compound has activity against a wide range of human tumors in vitro and in vivo. Its efficacy extends beyond renal cancers to include other malignancies .

Clinical Studies and Findings

Several clinical studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound:

Study TypePopulationDosageKey Findings
Phase IVarious10.64 mg/m² IV for 5 days every 4 weeksEstablished recommended dosage; reported toxicities included nausea and thrombocytopenia .
Phase IIMetastatic renal cell carcinoma11 mg/m² IV for 5 daysNo objective responses; some disease stabilizations noted .
PreclinicalVarious tumor typesN/ADemonstrated broad-spectrum antitumor activity; induced apoptosis in cancer cells .

Case Studies

  • Case Study in Renal Cancer : In a Phase II trial focusing on metastatic renal cell carcinoma, patients received this compound as part of their treatment regimen. Although no significant tumor shrinkage was observed, several patients experienced stabilization of their disease state over the treatment period. This highlights the potential role of this compound as a therapeutic option for managing advanced renal cancers where traditional therapies may fail .
  • Combination Therapy Trials : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance its anticancer effects. Early results suggest that such combinations may improve patient outcomes by leveraging different mechanisms of action against tumor cells .

Eigenschaften

IUPAC Name

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJCIQSJJKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397208, DTXSID70870055
Record name rac-Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187277-46-9
Record name rac-Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.